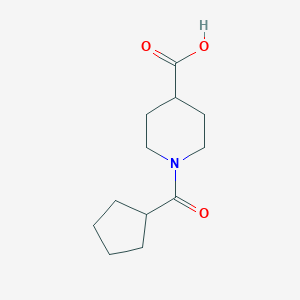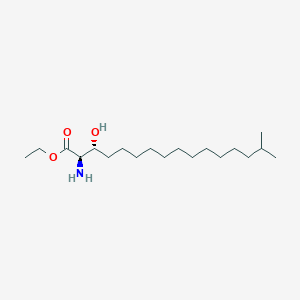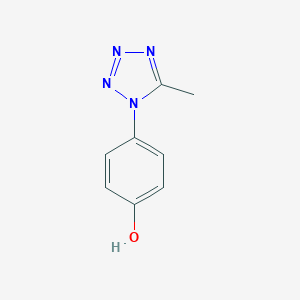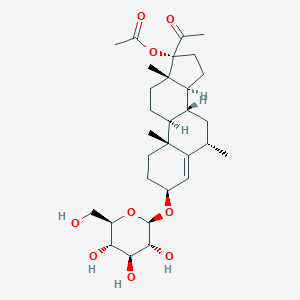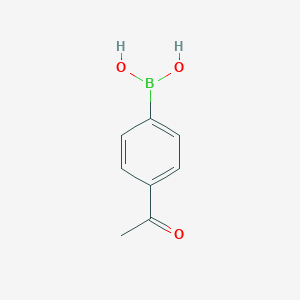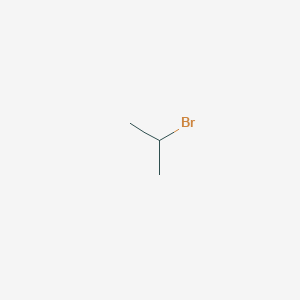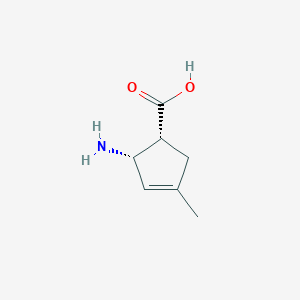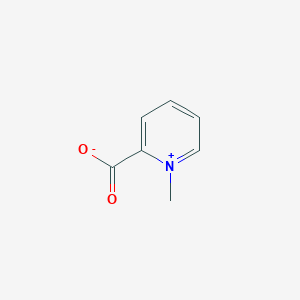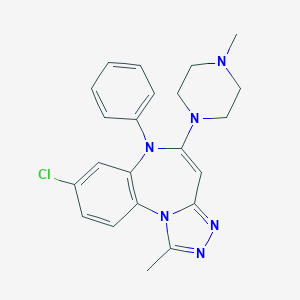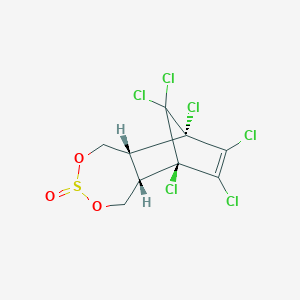
5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
“5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H12F2N2O3 and a molecular weight of 294.25 g/mol. It is used in the field of organic synthesis and pharmaceutical chemistry .
Physical And Chemical Properties Analysis
This compound has a density of 1.581±0.06 g/cm3 (Predicted), a melting point of 192-194°C, and a boiling point of 474.4±45.0 °C (Predicted) . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- This compound has been involved in the synthesis of a range of quinolone antibacterial agents. For example, it was used in creating sparfloxacin, which demonstrated improved potency over ciprofloxacin in both in vitro and in vivo studies, showing promise as a therapeutic agent (Miyamoto et al., 1990).
- Another research highlighted the synthesis of various 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives of the compound , which exhibited significant antibacterial activity (Nishimura et al., 1990).
Chemical Structure and Synthesis Studies
- Research into the structural aspects of similar compounds has been conducted. For instance, a study focused on the N-substituted regioisomer of besifloxacin synthesized from a related compound (Xia et al., 2013).
- In another study, the synthesis process of related quinolone carboxylic acids was explored, showing potential for varied chemical manipulations (Zhe, 2001).
Antimycobacterial Evaluation
- Compounds including the core structure of the chemical have been synthesized and evaluated for their in vitro antimycobacterial activities. Certain derivatives showed promising activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Anticancer Activity Exploration
- A study synthesized derivatives of similar compounds and tested their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).
Physicochemical Property Investigation
- The physicochemical properties of a related compound, an impurity in ciprofloxacin manufacture, were investigated, which is significant for the improvement of drug purification processes (Qiuxiang, 2002).
Eigenschaften
IUPAC Name |
5-amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-5-9(15)10(16)11(17)8-12(5)18(6-2-3-6)4-7(13(8)19)14(20)21/h4,6H,2-3,17H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWMPEWAGPDFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1F)F)N)C(=O)C(=CN2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445852 | |
| Record name | 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
167888-38-2 | |
| Record name | 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
